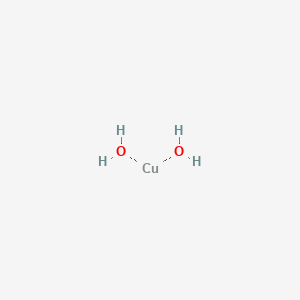

Hidróxido de cobre(II)

Descripción general

Descripción

The orthorhombic nature of copper hydroxide crystals was determined by X ray diffraction. Copper hydroxide can act as a heterogeneous catalyst in the selective oxidative cross coupling of terminal alkynes to yield their corresponding ynamides.

Aplicaciones Científicas De Investigación

Remediación ambiental

Los nanomateriales a base de cobre, incluido el hidróxido de cobre(II), han ganado una atención significativa por sus aplicaciones prácticas en la remediación ambiental . Son rentables, estables térmicamente, selectivos, altamente activos y ampliamente disponibles . Estos materiales son particularmente útiles para abordar las lagunas de conocimiento en la gestión de la contaminación . Se han utilizado para la remediación de metales pesados, contaminantes orgánicos, productos farmacéuticos y otros contaminantes .

Fungicida y algicida

El hidróxido de cobre(II) se usa comúnmente como fungicida y algicida en la agricultura . Es eficaz para prevenir el crecimiento de hongos y algas, lo que lo convierte en una herramienta valiosa en la protección de cultivos .

Producción de sales de cobre

El hidróxido de cobre(II) se utiliza en la producción de otras sales de cobre . Estas sales tienen una amplia gama de aplicaciones en diversas industrias .

Producción de pigmentos

El hidróxido de cobre(II) se utiliza como pigmento debido a su distintivo color azul<

Mecanismo De Acción

Target of Action

Copper(II) hydroxide primarily targets germinated spores . It is used as a pesticide and is a low-toxicity bactericide . Its bactericidal action mainly depends on copper ions being absorbed by germinated spores . It also targets a wide range of fungal pathogens including mildews and leaf spots .

Mode of Action

Copper(II) hydroxide interacts with its targets by releasing copper ions that are absorbed by the germinated spores, killing the spores at a specific concentration . When dissolved in water, it releases hydroxide ions (OH-) into the solution. These hydroxide ions can accept protons (H+) from acids, resulting in the formation of water and a corresponding salt . This reaction is characteristic of bases and is an important aspect of copper(II) hydroxide’s chemical behavior .

Biochemical Pathways

Copper(II) hydroxide is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1 , and cAMP-degrading phosphodiesterase PDE3B . After incorporation, some copper ions will be targeted to different cuproproteins (CuPrs) via three utilization pathways: cytosolic, mitochondrial, and Golgi routes .

Pharmacokinetics

Copper(II) hydroxide has a low aqueous solubility and a low volatility . It is moderately toxic to mammals and most biodiversity .

Result of Action

The primary result of copper(II) hydroxide’s action is the killing of germinated spores, producing a bactericidal effect . It also reacts with carbon dioxide to make copper(II) carbonate when in air . It turns into copper(II) oxide when wet . When it is dry, though, it only turns into copper(II) oxide when it is heated . It reacts with ammonia to make a very dark blue solution .

Action Environment

Copper(II) hydroxide’s action, efficacy, and stability are influenced by environmental factors. For instance, it slowly reacts with carbon dioxide from the atmosphere to form a basic copper(II) carbonate . Thus, copper slowly acquires a dull green coating in moist air . It is also known that a solution pH of less than 6.5 increases the availability of the copper ion (Cu), which can lead to phytotoxicity .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, Copper(II) hydroxide can interact with various biomolecules. For instance, in the Biuret test, the peptide bonds in proteins react with the copper ions in the reagent, forming a complex of copper ions coordinated by the nitrogen atoms in the peptide bonds .

Cellular Effects

The effects of Copper(II) hydroxide on cells and cellular processes are complex and multifaceted. While specific effects can vary depending on the context, copper is known to participate in redox reactions, growth and development of organisms, and is a component of numerous enzymes .

Molecular Mechanism

At the molecular level, Copper(II) hydroxide exerts its effects through various mechanisms. For example, it can form complexes with ligands derived from β-amino acids . These complexes can interact with DNA, suggesting a moderate intercalative binding mode between the complexes and DNA .

Temporal Effects in Laboratory Settings

The effects of Copper(II) hydroxide can change over time in laboratory settings. For instance, the copper(II) complexes with ligands derived from β-amino acids were found to have a relatively low cytotoxic effect on murine mammary carcinoma cell line, 4T1, a moderate effect on murine colon carcinoma cell line, CT26, and a relatively high cytotoxicity toward murine lung cancer cells, LLC1 .

Metabolic Pathways

Copper(II) hydroxide may be involved in various metabolic pathways due to the essential role of copper in numerous enzymes

Propiedades

IUPAC Name |

copper;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJIMXVJZFYIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034473, DTXSID901319073 | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Blue to green solid; [HSDB] Insoluble in water; Decomposes to Copper (II) oxide in hot water; [Ullmann] | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8070 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acids, ammonium hydroxide; sol in concn alkali when freshly precipitated., Soluble in acid solutions, concentrated alkaline solutions, Soluble in ammonium hydroxide, Readily soluble in aqueous ammonia; insoluble in organic solvents., For more Solubility (Complete) data for COPPER(II) HYDROXIDE (6 total), please visit the HSDB record page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.37 | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Blue to blue green gel or light blue crystalline powder, Blue-green powder | |

CAS No. |

243448-36-4, 20427-59-2 | |

| Record name | Copper, diaqua- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper(II) hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020427592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper hydroxide (Cu(OH)2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper, diaqua- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at melting point, with loss of water. | |

| Record name | COPPER(II) HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)